

# A Comprehensive Technical Guide to 2-Bromododecanoic Acid

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## Compound of Interest

Compound Name:	2-Bromododecanoic acid
CAS No.:	111-56-8
Cat. No.:	B089875

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## Abstract

This technical guide provides a detailed overview of **2-Bromododecanoic acid**, a halogenated fatty acid derivative with applications in chemical synthesis. The document covers its fundamental physicochemical properties, spectroscopic characteristics, and a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky reaction. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

## Introduction

**2-Bromododecanoic acid**, also known as  $\alpha$ -bromolauric acid, is a C12 fatty acid derivative where a bromine atom is substituted at the alpha-carbon position. This modification introduces a reactive center, making it a valuable intermediate in the synthesis of various organic compounds, including amphoteric surfactants and lipoamino acids.<sup>[1][2]</sup> A thorough understanding of its properties and synthesis is crucial for its effective utilization in research and development.

## Physicochemical Properties

The key physical and chemical properties of **2-Bromododecanoic acid** are summarized in the table below.

Property	Value	Reference
Molecular Weight	279.21 g/mol	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>23</sub> BrO <sub>2</sub>	[2][3]
CAS Number	111-56-8	[1][2]
Melting Point	30-32 °C	[1]
Boiling Point	157-159 °C (at 2 mmHg)	[1]
Solubility	Soluble in methanol	[1]
Appearance	Off-white to slightly brown crystalline solid	[1]

## Spectroscopic Data

The structural elucidation of **2-Bromododecanoic acid** is confirmed through various spectroscopic techniques.

Technique	Expected Characteristics
$^1\text{H}$ NMR	The proton on the alpha-carbon (adjacent to the bromine and carbonyl group) would appear as a downfield multiplet. The terminal methyl protons would be an upfield triplet, and the methylene protons along the fatty acid chain would appear as a complex multiplet in the intermediate region.
$^{13}\text{C}$ NMR	The carbonyl carbon would be the most downfield signal. The alpha-carbon bonded to the bromine would also be significantly downfield. The carbons of the long alkyl chain would have characteristic signals in the upfield region.
IR Spectroscopy	A strong absorption band characteristic of the carbonyl (C=O) stretch of the carboxylic acid would be prominent around $1700\text{ cm}^{-1}$ . A broad absorption corresponding to the O-H stretch of the carboxylic acid would also be present.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ) would be observable.

## Synthesis of 2-Bromododecanoic Acid

A common and effective method for the synthesis of **2-Bromododecanoic acid** is the Hell-Volhard-Zelinsky reaction, which involves the alpha-bromination of dodecanoic acid.

### Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Dodecanoic Acid

Materials:

- Dodecanoic acid (Lauric acid)
- Red phosphorus (catalytic amount)
- Bromine
- Anhydrous diethyl ether
- Anhydrous sodium sulfate
- Distilled water

#### Equipment:

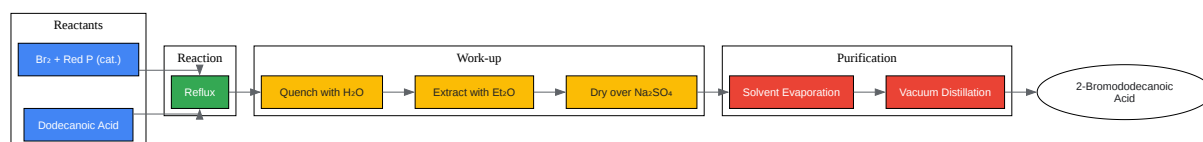
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

#### Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dodecanoic acid and a catalytic amount of red phosphorus.
- Carefully add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, so the addition should be slow to maintain control.
- Once the addition is complete, gently heat the reaction mixture to reflux. Continue heating until the evolution of hydrogen bromide gas ceases.

- Cool the reaction mixture to room temperature. Slowly and cautiously add water to quench any remaining bromine and phosphorus tribromide.
- Transfer the mixture to a separatory funnel and extract the product with anhydrous diethyl ether.
- Wash the organic layer sequentially with distilled water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- The crude **2-Bromododecanoic acid** can be purified by vacuum distillation.

## Synthesis Workflow

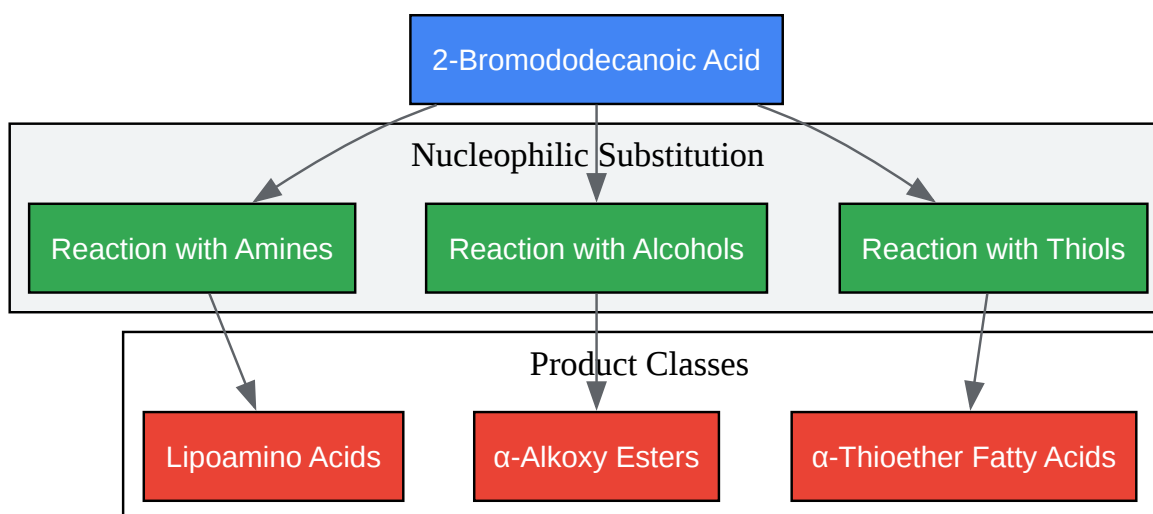


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Caption: Synthesis workflow for **2-Bromododecanoic acid**.

## Signaling Pathways and Logical Relationships

The primary utility of **2-Bromododecanoic acid** is as a chemical intermediate. Its logical relationship to downstream products is illustrated below. The alpha-bromo group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups.



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Caption: Synthetic utility of **2-Bromododecanoic acid**.

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## References

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